

Comparative Guide to Analytical Methods for 4-Nitroisothiazole Quantification

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Compound of Interest

Compound Name: 4-Nitroisothiazole

Cat. No.: B042320

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of **4-Nitroisothiazole** is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

This document outlines detailed experimental protocols and presents a summary of key validation parameters for each method. These protocols are based on established methods for structurally similar nitroaromatic and heterocyclic compounds and serve as a practical starting point for method development and validation for **4-Nitroisothiazole**.

Data Presentation: A Comparative Analysis

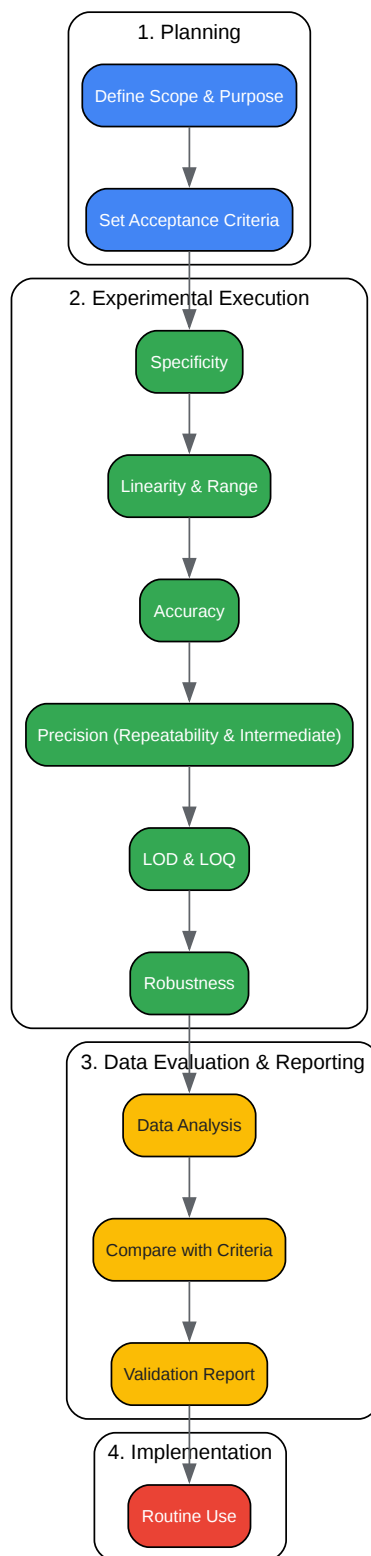
The performance of HPLC-UV and GC-MS for the quantification of **4-Nitroisothiazole** is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	HPLC-UV	GC-MS
Limit of Detection (LOD)	0.01 - 0.1 µg/mL	0.001 - 0.01 µg/mL
Limit of Quantification (LOQ)	0.03 - 0.3 µg/mL	0.003 - 0.03 µg/mL
Linearity Range	0.1 - 100 µg/mL	0.01 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999	> 0.999
Accuracy (% Recovery)	98 - 102%	97 - 103%
Precision (% RSD)	< 2%	< 3%
Selectivity	Good	Excellent
Throughput	High	Moderate
Cost	Moderate	High

Experimental Workflows and Signaling Pathways

The general workflow for the validation of an analytical method is depicted in the following diagram. This process ensures that the chosen method is suitable for its intended purpose.

Analytical Method Validation Workflow

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